Breflate

描述

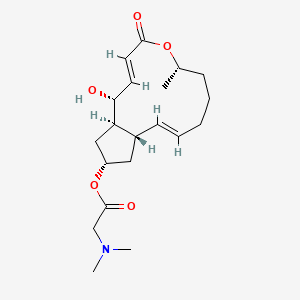

Structure

3D Structure

属性

分子式 |

C20H31NO5 |

|---|---|

分子量 |

365.5 g/mol |

IUPAC 名称 |

[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate |

InChI |

InChI=1S/C20H31NO5/c1-14-7-5-4-6-8-15-11-16(26-20(24)13-21(2)3)12-17(15)18(22)9-10-19(23)25-14/h6,8-10,14-18,22H,4-5,7,11-13H2,1-3H3/b8-6+,10-9+/t14-,15+,16-,17+,18+/m0/s1 |

InChI 键 |

ZZWKZQDOSJAGGF-VRSYWUPDSA-N |

SMILES |

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC(=O)CN(C)C |

手性 SMILES |

C[C@H]1CCC/C=C/[C@@H]2C[C@@H](C[C@H]2[C@@H](/C=C/C(=O)O1)O)OC(=O)CN(C)C |

规范 SMILES |

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC(=O)CN(C)C |

同义词 |

eflate NSC 656202 NSC-656202 |

产品来源 |

United States |

Foundational & Exploratory

Brefeldin A: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brefeldin A (BFA) is a fungal metabolite that has become an indispensable tool in cell biology for studying protein trafficking and organelle dynamics. Its potent and specific inhibitory effects on the secretory pathway have been leveraged to dissect complex cellular processes. This technical guide provides a comprehensive overview of the molecular mechanism of action of Brefeldin A, detailing its primary target, the downstream cellular consequences, and its impact on key signaling pathways. The information is supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of Protein Transport

Brefeldin A's primary mechanism of action is the disruption of the anterograde transport of proteins and lipids from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2] This is achieved through the specific, reversible, and uncompetitive inhibition of a crucial regulatory protein.[1]

Molecular Target: Guanine Nucleotide Exchange Factor (GEF) GBF1

The principal molecular target of Brefeldin A is GBF1 (Golgi Brefeldin A-Resistant Guanine Nucleotide Exchange Factor 1), a guanine nucleotide exchange factor for the ADP-ribosylation factor (ARF) family of small GTPases, particularly ARF1.[1][3][4] GBF1 is localized to the cis-Golgi network.[5][6]

Under normal physiological conditions, GBF1 catalyzes the exchange of GDP for GTP on ARF1, leading to its activation.[1] GTP-bound ARF1 then recruits coat protein complex I (COPI) to the Golgi membranes, a critical step for the budding of transport vesicles.[3][4]

Brefeldin A binds to an interfacial cavity of the ARF1-GDP-GBF1 complex, effectively trapping ARF1 in its inactive, GDP-bound state.[1] This prevents the recruitment of COPI to Golgi membranes, thereby inhibiting the formation of transport vesicles.[3][4]

Cellular Consequences of Inhibited Protein Transport

The inhibition of vesicle formation by Brefeldin A leads to a cascade of dramatic and reversible changes in cellular architecture and function:

-

Golgi Apparatus Disassembly: The most striking effect of BFA is the rapid and reversible collapse of the Golgi apparatus.[7] Golgi-resident enzymes and membrane proteins are redistributed into the endoplasmic reticulum, leading to the formation of a hybrid ER-Golgi compartment.[8][9] This process is microtubule-dependent.[10] The disassembly can be observed within minutes of BFA treatment.[2][9]

-

Protein Accumulation in the ER: With the forward transport blocked, newly synthesized proteins accumulate in the ER.[3][7] This leads to the dilation of the ER cisternae.[7]

-

Inhibition of Protein Secretion: The blockage of the secretory pathway naturally leads to a potent inhibition of the secretion of proteins from the cell.[11][12]

Induction of Cellular Stress and Apoptosis

The accumulation of unfolded and misfolded proteins in the ER due to BFA treatment triggers a cellular stress response known as the Unfolded Protein Response (UPR).[5][6]

The Unfolded Protein Response (UPR)

The UPR is a complex signaling network that aims to restore ER homeostasis. However, under prolonged or severe ER stress, the UPR can switch to a pro-apoptotic program. The three main branches of the UPR are all activated by Brefeldin A:[13][14]

-

IRE1α (Inositol-requiring enzyme 1α): BFA treatment leads to the activation of the IRE1α pathway, which can subsequently activate p38 MAPK and Smad signaling.[13]

-

PERK (PKR-like endoplasmic reticulum kinase): Activation of PERK by BFA has been observed, leading to the phosphorylation of eIF2α.[3]

-

ATF6 (Activating transcription factor 6): BFA induces the cleavage and activation of ATF6.[5][6]

Apoptosis

Prolonged treatment with Brefeldin A can induce apoptosis in a variety of cancer cell lines, often in a p53-independent manner. The apoptotic signaling cascades initiated by the UPR are a key component of BFA's cytotoxic effects.

Quantitative Data

The effects of Brefeldin A are dose- and time-dependent. The following tables summarize key quantitative data from various studies.

| Cell Line | IC50 (µM) | Assay | Reference |

| HCT 116 | 0.2 | ATPase inhibitor for protein transport | [15] |

| Bel-7402 | 0.024 | Antiproliferative activity (72 hrs) | [16][17] |

| Bel7402/5-FU | 0.82 | Antiproliferative activity (72 hrs) | [16] |

| ECa-109 | 0.14 | Antiproliferative activity (72 hrs) | [16] |

| Rat Glioma C6 | ~0.1-1 µg/ml | Inhibition of protein synthesis | [12] |

Table 1: IC50 Values of Brefeldin A in Various Cell Lines.

| Parameter | BFA Concentration | Time | Effect | Reference |

| Golgi Disassembly (NRK cells) | 1.0 µg/ml | 5-10 min | Complete redistribution of Golgi marker (Man II) to ER | [9] |

| Golgi Disassembly (Hepatocytes) | 2.5 µg/ml | 1 hour | Disappearance of Golgi structures | [7] |

| Total Protein Secretion (MDCK cells) | 0.5 µg/ml | - | Unaffected | [11] |

| Total Protein Secretion (MDCK cells) | 10 µg/ml | - | Reduced to ~70% of control | [11] |

| Total Protein Secretion (MDCK cells) | 30 µg/ml | - | Reduced to ~25% of control | [11] |

| Apical/Basolateral Secretion Ratio (MDCK cells) | 0.5-30 µg/ml | - | Reduced from 1.5-2.0 to 0.4-0.7 | [11] |

Table 2: Time-Course and Dose-Response of Brefeldin A Effects.

Experimental Protocols

Brefeldin A is widely used in various experimental procedures to study protein transport and secretion.

Immunofluorescence Staining for Golgi Apparatus Disruption

This protocol allows for the visualization of the effect of BFA on the Golgi apparatus.

Materials:

-

Cells grown on coverslips

-

Brefeldin A solution (e.g., 5 µg/ml in culture medium)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against a Golgi marker (e.g., anti-GM130, anti-Giantin)

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst for nuclear staining

-

Mounting medium

Procedure:

-

Treat cells with Brefeldin A at the desired concentration and for the desired time. Include a vehicle-treated control.

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

-

Wash cells three times with PBS.

-

Block non-specific antibody binding with 5% BSA for 1 hour.

-

Incubate with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and a nuclear stain for 1 hour at room temperature in the dark.

-

Wash cells three times with PBS.

-

Mount coverslips on microscope slides using mounting medium.

-

Visualize using a fluorescence microscope.

Intracellular Cytokine Staining for Flow Cytometry

This protocol is used to trap cytokines within the cell for detection by flow cytometry.

Materials:

-

Immune cells (e.g., PBMCs, splenocytes)

-

Cell stimulation cocktail (e.g., PMA and ionomycin)

-

Brefeldin A solution (e.g., 10 µg/ml)

-

Cell surface antibody cocktail

-

Fixation/Permeabilization buffer

-

Intracellular antibody cocktail against cytokines

-

Flow cytometry staining buffer

Procedure:

-

Stimulate cells with the desired stimulus for a few hours (e.g., 4-6 hours).[18]

-

For the last 2-4 hours of stimulation, add Brefeldin A to the culture medium to a final concentration of 10 µg/ml.[1]

-

Harvest and wash the cells.

-

Stain for cell surface markers according to standard protocols.

-

Fix and permeabilize the cells using a commercial kit or a saponin-based buffer.[1]

-

Stain for intracellular cytokines with fluorescently labeled antibodies.

-

Wash the cells and resuspend in flow cytometry staining buffer.

-

Acquire data on a flow cytometer.

Conclusion

Brefeldin A remains a powerful and widely used tool for cell biologists. Its well-characterized mechanism of action, centered on the inhibition of GBF1 and the subsequent disruption of ER-to-Golgi trafficking, provides a robust system for studying the secretory pathway, organelle dynamics, and cellular stress responses. This technical guide offers a comprehensive resource for researchers utilizing Brefeldin A, providing the necessary background, quantitative data, and experimental protocols to effectively employ this inhibitor in their studies. A thorough understanding of its mechanism is crucial for the accurate interpretation of experimental results and for harnessing its full potential in both basic research and drug development.

References

- 1. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 2. Golgi Tubule Traffic and the Effects of Brefeldin A Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bitesizebio.com [bitesizebio.com]

- 5. pnas.org [pnas.org]

- 6. Unfolded protein response and cell death after depletion of brefeldin A-inhibited guanine nucleotide-exchange protein GBF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brefeldin A causes disassembly of the Golgi complex and accumulation of secretory proteins in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elucidation of brefeldin A-induced ER and Golgi stress responses in Neuro2a cells - ProQuest [proquest.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Intracellular Cytokine Staining Protocol [anilocus.com]

- 11. Inhibition by brefeldin A of protein secretion from the apical cell surface of Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Brefeldin A inhibits protein synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Unfolded protein response induced by Brefeldin A increases collagen type I levels in hepatic stellate cells through an IRE1α, p38 MAPK and Smad-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. HY-16592-1mL | Brefeldin A [20350-15-6] Clinisciences [clinisciences.com]

- 18. protocols.io [protocols.io]

Brefeldin A and the Golgi Apparatus: A Technical Guide to Core Mechanisms and Experimental Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract: Brefeldin A (BFA), a lactone antibiotic isolated from the fungus Penicillium brefeldianum, is a pivotal tool in cell biology for studying protein transport and organelle dynamics. Its profound and reversible effect on the Golgi apparatus has rendered it indispensable for dissecting the mechanisms of secretion and organelle maintenance. This technical guide provides an in-depth examination of BFA's mechanism of action, its structural consequences for the Golgi apparatus, quantitative data on its effects, detailed experimental protocols for its use, and an overview of the cellular stress pathways it triggers.

Core Mechanism of Action

Brefeldin A's primary mode of action is the inhibition of anterograde transport from the Endoplasmic Reticulum (ER) to the Golgi complex.[1][2] This is not achieved by direct interaction with transport vesicles, but rather by targeting a critical regulatory step in their formation.

The specific molecular target of BFA is a subset of large guanine nucleotide exchange factors (GEFs), most notably GBF1, which are responsible for activating the ADP-ribosylation factor 1 (ARF1) GTPase.[1][3] ARF proteins are molecular switches that, in their active GTP-bound state, initiate the recruitment of coat protein I (COPI) complexes to Golgi membranes.[4][5] The COPI coat is essential for the budding of vesicles that mediate both intra-Golgi and retrograde (Golgi-to-ER) transport.

BFA acts as an uncompetitive inhibitor, binding to and stabilizing an abortive intermediate complex consisting of the ARF1-GDP substrate and the Sec7 catalytic domain of the GEF.[2][3] This stabilization prevents the exchange of GDP for GTP, locking ARF1 in its inactive state.[1][2] Without active ARF1-GTP, the COPI coat cannot assemble on Golgi membranes, leading to a halt in vesicle formation.[6][7]

Structural and Functional Consequences for the Golgi Apparatus

The inhibition of COPI-dependent vesicle budding by BFA has dramatic and rapid consequences for the structure of the Golgi apparatus. The primary effects are:

-

Inhibition of Anterograde Transport: Proteins intended for secretion accumulate in the ER because the transport vesicles that would carry them to the Golgi fail to form.[8][9]

-

Golgi Disassembly and Absorption into the ER: While anterograde transport is blocked, the retrograde transport pathway, which moves Golgi components back to the ER, continues unabated and is even exaggerated. This occurs via the formation of extensive membrane tubules that extend from the Golgi cisternae and fuse with the ER network.[10][11][12] This process leads to the complete disassembly of the Golgi stack and the redistribution of Golgi-resident enzymes and lipids into the ER, creating a hybrid "ER-Golgi" compartment.[10][11]

-

TGN Redistribution: The trans-Golgi network (TGN) is also affected, although its response can be more complex. TGN-specific proteins like TGN38 have been observed to redistribute, collapsing into the pericentriolar region of the cell.[4]

This effect is typically reversible. Upon washout of BFA, the Golgi apparatus can reform from ER exit sites, making BFA a powerful tool for studying Golgi biogenesis.[6][7]

Quantitative Analysis of Brefeldin A's Effects

The morphological changes induced by BFA are both dose- and time-dependent. Live-cell imaging and quantitative microscopy have provided precise data on the kinetics of Golgi disassembly.

Table 1: Kinetics of BFA-Induced Golgi Disassembly

| Event | Time Course (at 1-10 µg/mL BFA) | Cell Type / System | Reference(s) |

| Dissociation of 110-kD peripheral protein (β-COP) | Within 30 seconds | Normal Rat Kidney (NRK) cells | [13] |

| Increased Golgi Tubule Formation | Dramatic increase within 4-5 minutes | Various mammalian cells | [10] |

| Onset of Golgi content redistribution to ER | Typically between 4 and 8 minutes | Mammalian cells (GFP-GalTase) | [10] |

| Duration of rapid Golgi "blinkout" (fusion with ER) | 15-60 seconds | Mammalian cells (GFP-GalTase) | [10] |

| Complete Redistribution of Golgi markers to ER | 5-10 minutes (at 1 µg/mL) to 25-30 minutes (at 0.1 µg/mL) | NRK cells (Mannosidase II) | [13] |

| Complete Disassembly of Golgi Complex | ~1 hour | Rat Hepatocytes | [8] |

Table 2: Dose-Dependent Effects of Brefeldin A

| BFA Concentration | Observed Effect | Cell Type | Reference(s) |

| 0.1 µg/mL | Slower kinetics; complete Golgi redistribution into the ER requires 25-30 minutes. | NRK cells | [13] |

| 1.0 µg/mL | Rapid kinetics; complete Golgi redistribution into the ER within 5-10 minutes. | NRK cells | [13] |

| 2.5 µg/mL | Complete block of protein secretion for ~1 hour, followed by recovery even in the continued presence of the drug. | Rat Hepatocytes | [8] |

| 10 µg/mL | Sustained block of protein secretion for at least 4 hours; causes dilation of the ER due to protein accumulation. | Rat Hepatocytes | [8] |

Key Experimental Protocols

Investigating the effects of BFA relies on techniques that can visualize organelle morphology and track protein movement.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure of ARF1*Sec7 complexed with Brefeldin A and its implications for the guanine nucleotide exchange mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dynamics of GBF1, a Brefeldin A-Sensitive Arf1 Exchange Factor at the Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Structural basis for activation of Arf1 at the Golgi complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Golgi Regeneration after Brefeldin A Treatment in BY-2 Cells Entails Stack Enlargement and Cisternal Growth followed by Division - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Golgi regeneration after brefeldin A treatment in BY-2 cells entails stack enlargement and cisternal growth followed by division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development - FGF-family signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 10. Golgi Tubule Traffic and the Effects of Brefeldin A Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reevaluation of the Effects of Brefeldin A on Plant Cells Using Tobacco Bright Yellow 2 Cells Expressing Golgi-Targeted Green Fluorescent Protein and COPI AntiseraW⃞ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Brefeldin A as an Inhibitor of ARF1 Guanine Nucleotide Exchange Factors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brefeldin A (BFA), a macrocyclic lactone isolated from the fungus Penicillium brefeldianum, is a potent and widely used tool in cell biology for studying protein trafficking and organelle dynamics. Its primary mechanism of action involves the inhibition of a specific class of proteins known as Guanine Nucleotide Exchange Factors (GEFs) for the ADP-ribosylation factor 1 (ARF1). This uncompetitive inhibition stabilizes a transient intermediate in the ARF1 activation cycle, leading to a cascade of cellular events, most notably the collapse of the Golgi apparatus into the endoplasmic reticulum. This technical guide provides an in-depth overview of Brefeldin A as an inhibitor of ARF1 GEFs, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for its application in research.

Introduction to Brefeldin A and its Target: The ARF1 GTPase Cycle

ADP-ribosylation factors (ARFs) are a family of small GTP-binding proteins that play a crucial role in vesicular trafficking.[1] ARF1, a key member of this family, cycles between an inactive GDP-bound state and an active GTP-bound state. This transition is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which catalyze the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which promote GTP hydrolysis.

The activation of ARF1 by its GEFs, such as GBF1 (Golgi-specific BFA resistance factor 1) and the BIG (BFA-inhibited GEF) proteins BIG1 and BIG2, is a critical step in the formation of transport vesicles from the Golgi apparatus.[2][3] Activated, GTP-bound ARF1 recruits coat proteins, such as COPI, to the Golgi membrane, initiating the budding of vesicles that transport cargo to other cellular destinations.[4]

Mechanism of Action: Uncompetitive Inhibition of ARF1 GEFs

Brefeldin A exhibits a unique mechanism of action, acting as an uncompetitive inhibitor of ARF1 GEFs.[5][6] Unlike competitive inhibitors that bind to the active site of an enzyme, BFA binds to and stabilizes a transient intermediate complex formed between the ARF1-GDP substrate and the Sec7 domain of the GEF.[7][8][9] This stabilization prevents the dissociation of GDP and the subsequent binding of GTP, effectively trapping ARF1 in its inactive state while it is bound to the GEF.[6] This leads to a depletion of active ARF1-GTP at the Golgi, preventing the recruitment of coat proteins and halting vesicle budding. The crystal structure of the ARF1-GDP-Sec7-BFA complex has revealed that BFA binds at the interface between ARF1 and the Sec7 domain, acting as a molecular "glue."[8]

The primary targets of Brefeldin A in mammalian cells are the large ARF GEFs, including GBF1, BIG1, and BIG2.[2][10] While BFA is most commonly associated with the inhibition of ARF1, studies have shown that it can also simultaneously inactivate ARF4 and ARF5.[1][11]

dot

References

- 1. Brefeldin A and M-COPA block the export of RTKs from the endoplasmic reticulum via simultaneous inactivation of ARF1, ARF4, and ARF5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. BIG1 and BIG2, brefeldin A-inhibited guanine nucleotide-exchange factors for ADP-ribosylation factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Kinetics of Interaction between ADP-ribosylation Factor-1 (Arf1) and the Sec7 Domain of Arno Guanine Nucleotide Exchange Factor, Modulation by Allosteric Factors, and the Uncompetitive Inhibitor Brefeldin A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. stemcell.com [stemcell.com]

- 8. Crystal structure of ARF1*Sec7 complexed with Brefeldin A and its implications for the guanine nucleotide exchange mechanism. | Sigma-Aldrich [merckmillipore.com]

- 9. Brefeldin A acts to stabilize an abortive ARF-GDP-Sec7 domain protein complex: involvement of specific residues of the Sec7 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dynamics of GBF1, a Brefeldin A-Sensitive Arf1 Exchange Factor at the Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

The Discovery and Origin of Brefeldin A: A Technical Guide

Abstract

Brefeldin A (BFA) is a fungal metabolite that has become an indispensable tool in cell biology for its profound and reversible effects on the protein secretory pathway. This technical guide provides an in-depth exploration of the discovery, origin, and molecular mechanisms of Brefeldin A. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its biosynthesis, mechanism of action, and key experimental applications. Quantitative data are summarized in structured tables, and detailed experimental protocols for cornerstone assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.

Discovery and Historical Context

Brefeldin A was first isolated in 1958 by V.L. Singleton from the fungus Penicillium decumbens.[1] Initially, the compound was named "Decumbin".[1] The name Brefeldin A was later assigned as it was also found to be produced by the fungus Penicillium brefeldianum (now known as Eupenicillium brefeldianum).[1][2] In 1971, the chemical structure of Brefeldin A was elucidated by H.P. Sigg and his colleagues.[1] Early interest in Brefeldin A centered on its potential as an antiviral agent, though this was found to be weak.[1] However, its unique ability to disrupt the Golgi apparatus and inhibit protein transport, discovered by Takatsuki and Tamura in 1985, revitalized research interest, establishing it as a crucial tool for studying the eukaryotic secretory pathway.[1]

Origin and Producing Organisms

Brefeldin A is a naturally occurring macrolide produced by a variety of fungal species. The primary and most well-known producer is Penicillium brefeldianum.[2][3] However, it has been isolated from a range of other fungi, including:

-

Penicillium decumbens[1]

-

Paecilomyces sp.

-

Aspergillus clavatus

Chemical and Physical Properties

Brefeldin A is a 16-membered macrolide lactone with the chemical formula C₁₆H₂₄O₄ and a molecular weight of 280.36 g/mol . It typically appears as a white to off-white crystalline powder.

| Property | Value |

| Chemical Formula | C₁₆H₂₄O₄ |

| Molecular Weight | 280.36 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 204-205 °C |

| Solubility | Soluble in DMSO, methanol, ethanol; poorly soluble in water |

Biosynthesis of Brefeldin A

Brefeldin A is a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs). The biosynthesis of Brefeldin A is carried out by a highly reducing polyketide synthase (HRPKS) identified as Bref-PKS, in conjunction with a partnering thiohydrolase, Bref-TH, in Eupenicillium brefeldianum.[3][4] The biosynthesis can be summarized in the following key steps:

-

Polyketide Chain Assembly: Bref-PKS catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA extender units to form a linear polyketide chain.[3][4]

-

Reductive Tailoring: During chain elongation, the PKS employs its suite of tailoring domains to perform reductive modifications, leading to the characteristic pattern of hydroxyl and keto groups.[3][4]

-

Chain Length Control and Release: The thiohydrolase, Bref-TH, is crucial for determining the correct chain length of the polyketide intermediate and its release from the PKS.[3][4]

-

Cyclization: The released polyketide chain undergoes spontaneous or enzyme-catalyzed cyclization to form the macrolactone ring.

-

Post-PKS Modification: The final step in the biosynthesis is the introduction of an oxygen atom at the C-7 position of the Brefeldin A precursor, Brefeldin C.[5]

Mechanism of Action

Brefeldin A's primary mechanism of action is the inhibition of protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[1] This leads to a rapid and reversible disassembly of the Golgi complex, with its components being absorbed into the ER.[1]

The molecular target of Brefeldin A is the guanine nucleotide exchange factor (GEF), GBF1.[6] BFA binds to an interfacial pocket of the Arf1–GDP–Sec7 domain complex, preventing the exchange of GDP for GTP on the small GTPase Arf1.[6] The inactivation of Arf1 prevents the recruitment of the COPI coat protein complex to Golgi membranes, which is essential for the formation of transport vesicles.[6] This disruption of anterograde (ER to Golgi) and retrograde (intra-Golgi) transport results in the characteristic collapse of the Golgi into the ER.

Quantitative Data: Cytotoxicity of Brefeldin A

Brefeldin A exhibits cytotoxic effects against a variety of cancer cell lines, largely due to the induction of apoptosis following ER stress. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the cell line and exposure time.

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (hours) | Reference |

| K562 | Chronic Myelogenous Leukemia | 0.84 - 2.49 | Not Specified | [6] |

| HL-60 | Promyelocytic Leukemia | ~0.1 | 15 | [7] |

| HT-29 | Colon Carcinoma | ~0.1 | 48 | [7] |

Experimental Protocols

Immunofluorescence Staining for Golgi Apparatus Disruption

This protocol outlines the general steps for visualizing the effect of Brefeldin A on the Golgi apparatus in cultured cells using immunofluorescence microscopy.

Methodology:

-

Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

-

Brefeldin A Treatment: Treat the cells with the desired concentration of Brefeldin A (typically 1-10 µg/mL) for a specified duration (e.g., 30-60 minutes) at 37°C. Include a vehicle-treated control (e.g., DMSO).

-

Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.

-

Blocking: Wash the cells with PBS and then incubate with a blocking solution (e.g., PBS containing 1% bovine serum albumin and 5% normal goat serum) for 30-60 minutes to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a Golgi resident protein (e.g., anti-GM130, anti-Giantin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells extensively with PBS and then incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody for 1 hour at room temperature, protected from light.

-

Mounting and Imaging: After final washes with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the Golgi morphology using a fluorescence microscope. In BFA-treated cells, the characteristic compact, perinuclear Golgi staining should be replaced by a diffuse, ER-like pattern.

In Vitro Protein Transport Assay

This protocol provides a framework for an in vitro assay to assess the direct inhibitory effect of Brefeldin A on protein transport. This type of assay typically utilizes semi-permeabilized cells or isolated membrane fractions.

Methodology:

-

Preparation of Semi-Intact Cells:

-

Culture cells to a high density.

-

Gently scrape and wash the cells in a buffer.

-

Treat the cells with a low concentration of a pore-forming agent (e.g., digitonin or streptolysin O) to selectively permeabilize the plasma membrane while leaving intracellular organelles intact.

-

Wash away the permeabilizing agent.

-

-

In Vitro Transport Reaction:

-

Prepare a reaction mixture containing an ATP-regenerating system, cytosol (as a source of transport factors), and the radiolabeled protein of interest (e.g., [³⁵S]-methionine-labeled vesicular stomatitis virus G protein, VSV-G).

-

Aliquot the reaction mixture into tubes with and without Brefeldin A at various concentrations.

-

Add the semi-intact cells to initiate the transport reaction.

-

Incubate at 37°C for a defined period (e.g., 60 minutes) to allow for protein transport from the ER to the Golgi.

-

-

Assessment of Transport:

-

Stop the reaction by placing the tubes on ice.

-

Isolate the Golgi membranes by centrifugation.

-

Treat the isolated membranes with endoglycosidase H (Endo H). Proteins that have successfully reached the medial-Golgi will have their N-linked glycans modified, rendering them resistant to Endo H digestion.

-

Analyze the proteins by SDS-PAGE and autoradiography. A reduction in the amount of the Endo H-resistant form of the protein in the presence of Brefeldin A indicates inhibition of ER-to-Golgi transport.

-

Conclusion

Since its discovery over half a century ago, Brefeldin A has transitioned from a compound of modest therapeutic interest to an invaluable molecular probe in cell biology. Its well-defined mechanism of action, specifically targeting the ER-Golgi transport pathway, provides a powerful tool for dissecting the complexities of protein secretion and organelle dynamics. This technical guide has provided a comprehensive overview of Brefeldin A, from its fungal origins to its application in sophisticated experimental setups. The detailed information on its biosynthesis, mechanism, and practical applications is intended to serve as a valuable resource for researchers and professionals in the life sciences.

References

- 1. Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteoliposome-based in vitro transport assays [bio-protocol.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fungal polyketide synthase product chain-length control by partnering thiohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of brefeldin A. Introduction of oxygen at the C-7 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Brefeldin A is a potent inducer of apoptosis in human cancer cells independently of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the cellular effects of Brefeldin A treatment

An In-depth Technical Guide to the Cellular Effects of Brefeldin A Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brefeldin A (BFA) is a fungal metabolite that has become an indispensable tool in cell biology for studying protein trafficking and the function of the Golgi apparatus.[1] It is a potent, reversible inhibitor of a specific guanine nucleotide exchange factor (GEF), leading to a cascade of cellular events that disrupt the secretory pathway.[2][3] This guide provides a comprehensive overview of the molecular mechanism of BFA, its profound effects on cellular architecture and function, and detailed protocols for studying these effects.

Mechanism of Action: Targeting the Secretory Pathway

Brefeldin A's primary molecular target is a group of large guanine nucleotide exchange factors (GEFs) that includes GBF1 (Golgi-specific BFA resistance factor 1) and the BIG (BFA-inhibited GEF) proteins.[4][5] These GEFs are responsible for activating ADP-ribosylation factor (Arf) proteins, which are small GTPases that play a crucial role in vesicle formation.

The mechanism unfolds as follows:

-

Inhibition of GEF Activity: BFA binds to an intermediate complex of the GEF (e.g., GBF1) and the GDP-bound, inactive form of an Arf protein (e.g., Arf1).[6]

-

Trapping of Arf-GDP: This binding stabilizes the complex and prevents the exchange of GDP for GTP, effectively locking Arf1 in its inactive state.[1][6]

-

Inhibition of COPI Coat Recruitment: Activated, GTP-bound Arf1 is required for the recruitment of the COPI coat protein complex to the Golgi membranes. By preventing Arf1 activation, BFA blocks the assembly of COPI coats on vesicles.[7][8]

-

Disruption of Vesicle Trafficking: The absence of the COPI coat inhibits the budding of vesicles from the Golgi, thereby halting anterograde (forward) protein transport from the endoplasmic reticulum (ER) to and through the Golgi complex.[2][3]

Core Cellular Effect: Golgi Apparatus Disassembly and Protein Trafficking Blockade

The most dramatic and well-documented effect of BFA treatment is the rapid and reversible disassembly of the Golgi apparatus.[9]

-

Retrograde Transport and Golgi Collapse: In the absence of anterograde vesicle budding, retrograde (backward) transport continues. This leads to the formation of long membrane tubules extending from the Golgi, which then fuse with the endoplasmic reticulum.[9] This results in the redistribution of Golgi-resident proteins and lipids back into the ER, effectively causing the Golgi complex to "collapse" into the ER.[2][9]

-

Blockade of Protein Secretion: As a direct consequence of the disruption of the ER-to-Golgi transport, newly synthesized secretory and membrane proteins are unable to exit the ER.[3][10] This leads to their accumulation within the ER.

Quantitative Data: Kinetics of Golgi Disassembly

The disassembly of the Golgi apparatus upon BFA treatment is a rapid process, with significant changes observable within minutes.

| Parameter | Cell Type | BFA Concentration | Time Course | Observations |

| Golgi Tubule Formation | Various mammalian cells | 5-10 µg/mL | 4-5 minutes | Dramatic increase in the rate of tubule formation from the Golgi.[9] |

| Golgi Disassembly | HeLa Cells | 5 µg/mL | 5-30 minutes | Progressive disassembly of the Golgi complex.[3] |

| Golgi Content Emptying into ER | Various mammalian cells | 5-10 µg/mL | 5-10 minutes post-tubulation | Rapid emptying of Golgi contents into the ER within 15-30 seconds.[2] |

| Golgi Regeneration after Washout | Tobacco BY-2 cells | 10 µg/mL (45 min treatment) | 60-120 minutes | Mini-Golgi stacks become recognizable 60 minutes after BFA washout and continue to grow.[9] |

Downstream Cellular Consequences

The primary effects of BFA on protein trafficking trigger several downstream cellular stress responses, which can ultimately lead to apoptosis.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The accumulation of newly synthesized proteins within the ER due to the secretion block leads to a condition known as ER stress.[2][11] This triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. Key markers of the UPR that are upregulated following BFA treatment include:

-

BiP/GRP78: An ER-resident chaperone that is a master regulator of the UPR.

-

IRE1α: An ER transmembrane protein with kinase and RNase activity that initiates a signaling cascade.

-

PERK: An ER transmembrane kinase that phosphorylates eIF2α to attenuate global protein synthesis.

-

CHOP: A transcription factor that is induced during prolonged ER stress and promotes apoptosis.[10]

Induction of Apoptosis

If ER stress is severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response. BFA is a potent inducer of apoptosis in a variety of cell types, including cancer cells.[12][13] This apoptotic induction is often, but not always, independent of the tumor suppressor protein p53.[13]

Quantitative Data: Cytotoxicity of Brefeldin A

BFA exhibits cytotoxic effects, and the half-maximal inhibitory concentration (IC50) varies depending on the cell line and exposure time.

| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |

| DU-145 | Prostate Cancer | 30 | [12] |

| HL60 | Leukemia | < 0.1 µM (~28 ng/mL) | [13] |

| K562 | Leukemia | < 0.1 µM (~28 ng/mL) | [13] |

| HT-29 | Colon Carcinoma | < 0.1 µM (~28 ng/mL) | [13] |

Experimental Protocols

Immunofluorescence Staining to Visualize Golgi Disassembly

This protocol allows for the visualization of the Golgi apparatus and its disassembly following BFA treatment.

Materials:

-

Cells grown on sterile coverslips

-

Brefeldin A (e.g., 5 mg/mL stock in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization/Blocking Buffer (0.1% Triton X-100 and 2% BSA in PBS)

-

Primary antibody against a Golgi marker (e.g., GM130, Giantin)

-

Fluorophore-conjugated secondary antibody

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Culture: Seed cells on sterile coverslips in a culture plate and grow to 60-70% confluency.

-

BFA Treatment:

-

Prepare a working solution of BFA in culture medium (e.g., 5 µg/mL).

-

Treat cells for various time points (e.g., 0, 5, 15, 30 minutes). A time course is recommended to observe the dynamics of disassembly.

-

-

Fixation:

-

Permeabilization and Blocking:

-

Incubate the cells in Permeabilization/Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.[14]

-

-

Primary Antibody Incubation:

-

Dilute the primary Golgi marker antibody in the blocking buffer according to the manufacturer's recommendation.

-

Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS for 5 minutes each.

-

Incubate with DAPI or Hoechst solution for 5 minutes to stain the nuclei.

-

Wash once with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Microscopy: Visualize the cells using a fluorescence or confocal microscope. In untreated cells, the Golgi will appear as a compact perinuclear structure. In BFA-treated cells, this structure will become dispersed and eventually fade as the Golgi proteins redistribute to the ER.

Western Blotting for ER Stress Markers

This protocol is used to detect the upregulation of UPR-associated proteins following BFA treatment.

Materials:

-

Cells grown in culture dishes

-

Brefeldin A

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against ER stress markers (e.g., BiP, IRE1α, PERK, CHOP) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with BFA (e.g., 1-5 µg/mL) for a specified duration (e.g., 6, 12, 24 hours).

-

Wash cells with cold PBS and lyse them in RIPA buffer.[12]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[12]

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.[12]

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.[15]

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[12]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.[15]

-

Detect the signal using an imaging system or X-ray film.

-

Analyze the band intensities, normalizing to the loading control, to quantify the changes in protein expression.

-

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Assay)

This protocol quantifies the percentage of apoptotic and necrotic cells after BFA treatment.

Materials:

-

Cells grown in suspension or adherent cells to be detached

-

Brefeldin A

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

-

PBS

Procedure:

-

Cell Treatment:

-

Treat cells with BFA at the desired concentration and for the desired time to induce apoptosis (e.g., 24-48 hours).

-

Include both positive and negative controls for apoptosis.

-

-

Cell Harvesting:

-

For suspension cells, collect them by centrifugation.

-

For adherent cells, detach them gently using trypsin or a cell scraper, then collect by centrifugation.

-

Wash the cells once with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Gating Strategy:

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

-

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Brefeldin A (BFA) Action.

Caption: Workflow for Visualizing Golgi Disassembly.

Caption: Workflow for Apoptosis Analysis by Flow Cytometry.

References

- 1. Reconstitution of Brefeldin A–induced Golgi Tubulation and Fusion with the Endoplasmic Reticulum in Semi-Intact Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Golgi Tubule Traffic and the Effects of Brefeldin A Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GBF1 golgi brefeldin A resistant guanine nucleotide exchange factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Unfolded protein response and cell death after depletion of brefeldin A-inhibited guanine nucleotide-exchange protein GBF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dynamics of GBF1, a Brefeldin A-Sensitive Arf1 Exchange Factor at the Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brefeldin A: insights into the control of membrane traffic and organelle structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Golgi Regeneration after Brefeldin A Treatment in BY-2 Cells Entails Stack Enlargement and Cisternal Growth followed by Division - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of brefeldin A-induced ER stress and apoptosis by mitochondrial NADP⁺-dependent isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of the endoplasmic reticulum (ER) stress-associated IRE-1/XBP-1 pathway alleviates acute lung injury via modulation of macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arigobio.com [arigobio.com]

- 14. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agrisera.com [agrisera.com]

- 16. youtube.com [youtube.com]

Brefeldin A: A Potent Inducer of Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Brefeldin A (BFA), a lactone antibiotic isolated from the fungus Eupenicillium brefeldianum, is a powerful tool in cell biology research, primarily known for its ability to inhibit protein transport between the endoplasmic reticulum (ER) and the Golgi apparatus. This disruption of the secretory pathway leads to ER stress, a condition that can trigger programmed cell death, or apoptosis, in a variety of cancer cell types. This technical guide provides a comprehensive overview of the mechanisms underlying BFA-induced apoptosis, detailed experimental protocols for its investigation, and a summary of its effects on different cancer cell lines. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of BFA and other ER stress-inducing agents in oncology.

Introduction

Cancer remains a formidable challenge in modern medicine, with a continuous need for novel therapeutic strategies that can selectively eliminate malignant cells. One promising avenue of research involves the induction of apoptosis, a natural and highly regulated process of cell suicide that is often dysregulated in cancer. Brefeldin A has emerged as a potent inducer of apoptosis in a wide range of cancer cells, acting through mechanisms that are often independent of the p53 tumor suppressor protein, which is frequently mutated and inactivated in human cancers. This p53-independent activity makes BFA an attractive candidate for further investigation as a potential anticancer agent.

This guide will delve into the core molecular pathways activated by BFA to trigger apoptosis, present quantitative data on its efficacy, and provide detailed methodologies for studying its effects in a laboratory setting.

Molecular Mechanisms of Brefeldin A-Induced Apoptosis

BFA's primary mechanism of action is the inhibition of a guanine nucleotide exchange factor, GBF1, which is crucial for the formation of COPI-coated vesicles responsible for retrograde transport from the Golgi to the ER. This blockade leads to the accumulation of unfolded and misfolded proteins within the ER, initiating a cellular stress response known as the Unfolded Protein Response (UPR) or, more broadly, ER stress. Prolonged or severe ER stress is a key trigger for apoptosis.

The apoptotic signaling cascade initiated by BFA is multifaceted and involves the interplay of several key pathways:

-

The Endoplasmic Reticulum (ER) Stress Pathway: The accumulation of proteins in the ER activates three main sensor proteins: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (Activating transcription factor 6). These sensors initiate signaling cascades that, under conditions of irremediable stress, converge on the activation of pro-apoptotic factors, most notably the transcription factor CHOP (C/EBP homologous protein). CHOP, in turn, upregulates the expression of pro-apoptotic Bcl-2 family members and downregulates anti-apoptotic members.

-

The Mitochondrial (Intrinsic) Pathway: ER stress is intricately linked to the mitochondrial pathway of apoptosis. BFA treatment has been shown to induce the release of reactive oxygen species (ROS) and disrupt mitochondrial membrane potential. This leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1 (Apoptotic protease-activating factor 1) and pro-caspase-9 to form the apoptosome, a complex that activates caspase-9, the initiator caspase of the intrinsic pathway.

-

The Death Receptor (Extrinsic) Pathway: Evidence suggests that BFA can also activate the extrinsic apoptotic pathway. This pathway is initiated by the binding of extracellular death ligands to their corresponding death receptors on the cell surface. BFA has been shown to induce the activation of caspase-8, a key initiator caspase of the death receptor pathway. Activated caspase-8 can then directly activate effector caspases or cleave the Bcl-2 family protein Bid into its truncated form, tBid, which then translocates to the mitochondria to amplify the apoptotic signal.

-

Caspase Activation: Both the intrinsic and extrinsic pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases (caspase-8 and caspase-9) activate effector caspases (such as caspase-3, -6, and -7). These effector caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates, which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation and the formation of apoptotic bodies. BFA-mediated apoptosis is dependent on the activation of caspases, particularly caspase-3.

Signaling Pathway Diagram

Caption: BFA-induced apoptosis signaling pathways.

Quantitative Analysis of Brefeldin A's Apoptotic Activity

The cytotoxic and apoptotic effects of Brefeldin A have been quantified in numerous cancer cell lines. The following tables summarize key data points from various studies.

Table 1: IC50 Values of Brefeldin A in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| HL-60 | Leukemia | ~0.1 | 15 |

| K562 | Leukemia | ~0.1 | 48 |

| HT-29 | Colon Carcinoma | ~0.1 | 48 |

| Jurkat | T-cell Leukemia | 0.01 (10 ng/mL) | 8 |

| OVCAR-3 | Ovarian Carcinoma | Not specified | Not specified |

| SK-OV-3 | Ovarian Carcinoma | Not specified | Not specified |

| SA4 | Glioblastoma | Not specified | 24 (60% growth inhibition at 100 ng/mL) |

| SA146 | Glioblastoma | Not specified | 24 (60% growth inhibition at 100 ng/mL) |

| U87MG | Glioblastoma | Not specified | 24 (60% growth inhibition at 100 ng/mL) |

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Table 2: Quantitative Effects of Brefeldin A on Apoptosis and Protein Expression

| Cell Line | BFA Concentration | Treatment Duration (h) | Apoptotic Cells (%) | Key Protein Changes |

| HL-60 | 0.1 µM | 15 | Significant DNA fragmentation observed | Cyclin B1/Cdc2 kinase activity decreased |

| HT-29 | 0.1 µM | 48 | Significant DNA fragmentation observed | Apoptosis requires macromolecular synthesis |

| Glioblastoma (SA4, SA146) | 100 ng/mL | 24 | Time- and dose-dependent increase | No change in p53, Bcl-2, Bax, and Mcl-1 expression |

| Jurkat | 10 ng/mL | 8 | Apoptosis observed | Overexpression of Bcl-2 confers resistance |

| Ovarian Carcinoma (OVCAR-3, SK-OV-3) | Not specified | Not specified | Apoptosis induced | Activation of caspase-8 and Bid-dependent pathways |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess Brefeldin A-induced apoptosis.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This is a widely used method to detect and quantify apoptotic cells. Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent dye that intercalates with DNA but cannot cross the intact plasma membrane of live cells. Therefore, it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density in a 6-well plate or T-25 flask. Allow the cells to adhere overnight. Treat the cells with the desired concentrations of Brefeldin A or a vehicle control for the specified time period.

-

Cell Harvesting: For adherent cells, gently aspirate the culture medium and wash the cells once with ice-cold PBS. Detach the cells using a gentle cell scraper or a non-enzymatic cell dissociation solution. For suspension cells, collect the cells by centrifugation.

-

Washing: Wash the harvested cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes at 4°C.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Experimental Workflow: Annexin V/PI Apoptosis Assay

Caption: Workflow for Annexin V/PI apoptosis assay.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.

Protocol:

-

Cell Lysis: After treatment with Brefeldin A, wash the cells with ice-cold PBS and lyse them in RIPA buffer (Radioimmunoprecipitation Assay buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the Bradford or BCA assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

-

Protein Transfer: Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Experimental Workflow: Western Blot Analysisdot

Brefeldin A and its Impact on Cytoskeletal Organization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brefeldin A (BFA), a macrocyclic lactone derived from the fungus Penicillium brefeldianum, is a widely utilized tool in cell biology research due to its profound and reversible effects on the secretory pathway. By inhibiting protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus, BFA induces a rapid and dramatic reorganization of the Golgi complex, causing it to fuse with the ER. This disruption of the central sorting and processing station of the cell has significant downstream consequences, notably leading to a comprehensive reorganization of the cytoskeletal architecture. This technical guide provides an in-depth exploration of the mechanisms by which Brefeldin A impacts the organization of both the microtubule and actin cytoskeletons, presents quantitative data on these effects, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Core Mechanism of Brefeldin A: Disruption of ER-Golgi Trafficking

Brefeldin A's primary molecular target is a guanine nucleotide exchange factor (GEF) known as GBF1 (Golgi-specific Brefeldin A resistance factor 1).[1][2] GBF1 is responsible for activating the ADP-ribosylation factor 1 (ARF1), a small GTPase that plays a crucial role in the recruitment of the COPI coat protein complex to Golgi membranes. The COPI complex is essential for the formation of vesicles that mediate retrograde transport from the Golgi to the ER and intra-Golgi transport.

BFA binds to the ARF1-GDP-GBF1 complex, stabilizing it in an inactive state and preventing the exchange of GDP for GTP.[1] This inhibition of ARF1 activation leads to the failure of COPI coat recruitment to the Golgi membranes. The absence of COPI-coated vesicles disrupts the retrograde transport pathway, resulting in the accumulation of Golgi-resident proteins in the ER and the subsequent collapse and fusion of the Golgi apparatus with the endoplasmic reticulum.[1][2]

Impact on Microtubule Organization

Prolonged exposure to Brefeldin A leads to a significant and marked disruption of the microtubule (MT) network.[2] In many cell types, this manifests as a loss of peripheral microtubules and a concentration of tubulin staining in the form of short, astral microtubules emanating from the microtubule-organizing center (MTOC).[2] This effect suggests that BFA does not directly depolymerize microtubules but rather alters the balance of microtubule dynamics, favoring depolymerization or inhibiting polymerization at the cell periphery.

The integrity of the Golgi apparatus is known to be closely linked to the microtubule network, with the Golgi complex often being anchored near the MTOC by motor proteins. The BFA-induced collapse of the Golgi may release factors that influence microtubule stability or alter the activity of microtubule-associated proteins (MAPs).

Quantitative Data on BFA's Effect on Microtubule-Dependent Processes

| Parameter | Cell Type/System | BFA Concentration | Duration of Treatment | Observed Effect | Reference |

| Peripheral Microtubules | Normal Rat Kidney (NRK) cells | 5 µg/mL | 15-40 hours | Absence of peripheral microtubules and concentration of tubulin at the MTOC. | [2] |

| Membrane Tubule Formation (in vitro) | Rat liver Golgi membranes with Xenopus egg cytosol | 100 µg/mL | 30-60 minutes | Formation of an intricate, interconnected tubular membrane network dependent on microtubules. |

Impact on Actin Cytoskeleton Organization

The actin cytoskeleton is also profoundly affected by Brefeldin A treatment. A common observation is the disappearance of prominent actin stress fibers, which are contractile bundles of actin filaments crucial for cell adhesion and motility.[2] Concurrently, actin staining becomes concentrated in a perinuclear region.[2] This reorganization suggests a shift from contractile actin structures to a more cortical or perinuclear actin network.

The disruption of the Golgi and the subsequent halt in the secretory pathway likely impact the delivery of membrane and proteins necessary for focal adhesion turnover and lamellipodia formation at the leading edge of migrating cells. This, in turn, affects the organization of the actin cytoskeleton that drives cell motility.

Quantitative Data on BFA's Effect on Actin-Dependent Processes

| Parameter | Cell Type | BFA Concentration | Duration of Treatment | Observed Effect | Reference |

| Actin Stress Fibers | Normal Rat Kidney (NRK) cells | 5 µg/mL | 15-40 hours | Largely absent actin stress fibers with actin concentrated in a perinuclear area. | [2] |

| Cell Migration | Swiss 3T3 fibroblasts | 1 µg/mL | 1 hour | Significant reduction in the rate of cell migration into a wound. | |

| Lamellipodia Formation | Swiss 3T3 fibroblasts | 1 µg/mL | 1 hour | Inhibition of lamellipodia formation at the leading edge. |

Signaling Pathways Connecting Golgi Stress to Cytoskeletal Reorganization

The precise signaling cascades that translate BFA-induced Golgi stress into cytoskeletal rearrangement are an active area of research. However, evidence points to the involvement of small GTPases of the Rho family and the modulation of microtubule-associated proteins.

Rho Family GTPases

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton. Their localization and activity are tightly controlled by GEFs and GTPase-activating proteins (GAPs). Several Rho GEFs and GAPs are known to be localized to the Golgi apparatus. The BFA-induced collapse of the Golgi could lead to the mislocalization and/or altered activity of these regulatory proteins, thereby dysregulating Rho GTPase signaling and leading to the observed changes in the actin cytoskeleton.

Microtubule-Associated Proteins (MAPs) and GEF-H1

The stability and dynamics of microtubules are regulated by a host of MAPs. The activity of many MAPs is controlled by phosphorylation. BFA-induced cellular stress can activate various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which in turn can phosphorylate MAPs and alter their ability to bind to and stabilize microtubules.

A key player in the crosstalk between microtubules and the actin cytoskeleton is GEF-H1 (also known as ARHGEF2), a RhoA-specific GEF. GEF-H1 is sequestered and kept inactive by binding to microtubules. Upon microtubule depolymerization, GEF-H1 is released and becomes active, leading to RhoA activation and the formation of actin stress fibers. The disruption of peripheral microtubules by BFA could potentially lead to the localized release and activation of GEF-H1, contributing to the observed changes in actin organization.

Experimental Protocols

Immunofluorescence Staining of the Cytoskeleton in BFA-Treated Cells

This protocol provides a general framework for visualizing the microtubule and actin cytoskeletons in cultured cells treated with Brefeldin A.

Materials:

-

Cultured cells grown on glass coverslips

-

Brefeldin A stock solution (e.g., 5 mg/mL in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Primary antibodies: anti-α-tubulin antibody, anti-β-actin antibody

-

Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse IgG, Alexa Fluor 568 goat anti-rabbit IgG)

-

Fluorescently labeled phalloidin (e.g., Alexa Fluor 647 phalloidin)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

Procedure:

-

Cell Culture and BFA Treatment:

-

Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 50-70%).

-

Dilute the BFA stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µg/mL).

-

Remove the old medium from the cells and replace it with the BFA-containing medium.

-

Incubate the cells for the desired duration (e.g., 30 minutes to 24 hours) at 37°C in a CO2 incubator. Include a vehicle control (e.g., DMSO) for comparison.

-

-

Fixation:

-

Gently aspirate the culture medium.

-

Wash the cells twice with pre-warmed PBS.

-

Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.

-

Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Add 0.1% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature.

-

Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Add blocking buffer (1% BSA in PBS) to the cells and incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies (e.g., anti-α-tubulin and anti-β-actin) in the blocking buffer at the manufacturer's recommended concentration.

-

Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Phalloidin Incubation:

-

Wash the coverslips three times with PBS for 5 minutes each.

-

Dilute the fluorescently labeled secondary antibodies and fluorescently labeled phalloidin in the blocking buffer.

-

Add the diluted secondary antibody and phalloidin solution to the coverslips.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Nuclear Staining and Mounting:

-

Wash the coverslips three times with PBS for 5 minutes each in the dark.

-

Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.

-

Wash the coverslips once with PBS.

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

Seal the edges of the coverslips with nail polish and allow them to dry.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for DAPI, the secondary antibodies, and phalloidin.

-

Live-Cell Imaging of Cytoskeletal Dynamics in Response to BFA

This protocol outlines a general procedure for observing the real-time effects of Brefeldin A on the cytoskeleton using fluorescently tagged proteins.

Materials:

-

Cells stably or transiently expressing a fluorescently tagged cytoskeletal protein (e.g., GFP-actin, mCherry-tubulin)

-

Glass-bottom imaging dishes or chambers

-

Brefeldin A stock solution

-

Live-cell imaging medium (e.g., phenol red-free medium supplemented with HEPES)

-

Live-cell imaging microscope equipped with an environmental chamber (for temperature, CO2, and humidity control)

Procedure:

-

Cell Plating:

-

Plate the cells expressing the fluorescent cytoskeletal marker in a glass-bottom imaging dish and allow them to adhere and grow to the desired confluency.

-

-

Microscope Setup:

-

Place the imaging dish on the microscope stage within the environmental chamber.

-

Set the environmental conditions to 37°C, 5% CO2, and maintain humidity.

-

Allow the cells to equilibrate in the chamber for at least 30 minutes before imaging.

-

-

Baseline Imaging:

-

Identify a field of healthy cells with clear visualization of the fluorescently labeled cytoskeleton.

-

Acquire a time-lapse series of images (e.g., one frame every 1-5 minutes) for a period of time (e.g., 15-30 minutes) before adding BFA to establish a baseline of normal cytoskeletal dynamics.

-

-

BFA Addition:

-

Prepare the BFA-containing live-cell imaging medium at the desired final concentration (and a vehicle control).

-

Carefully and gently replace the medium in the imaging dish with the BFA-containing medium without disturbing the cells or moving the dish from the stage.

-

-

Post-Treatment Imaging:

-

Immediately resume the time-lapse imaging, using the same acquisition settings as for the baseline.

-

Continue imaging for the desired duration to capture the dynamic changes in the cytoskeleton in response to BFA.

-

-

Data Analysis:

-

Analyze the time-lapse movies to observe changes in cytoskeletal structures, such as the disassembly of actin stress fibers, the retraction of microtubules, or changes in cell morphology and motility.

-

Quantitative analysis can be performed using image analysis software to measure parameters like microtubule length, actin fiber intensity, or cell migration speed over time.

-

Conclusion and Future Directions

Brefeldin A's profound impact on the ER-Golgi system provides a powerful model for investigating the intricate connections between organelle function and cytoskeletal dynamics. The disruption of protein trafficking triggers a cascade of events that lead to the comprehensive reorganization of both microtubule and actin networks. While the involvement of Rho family GTPases and MAPs is becoming increasingly evident, the precise molecular choreography of these signaling pathways remains an exciting frontier for future research. Advanced live-cell imaging techniques, coupled with quantitative proteomics and sophisticated genetic tools, will be instrumental in further dissecting the signaling nodes that link the health of the secretory pathway to the structural integrity and dynamic behavior of the cytoskeleton. A deeper understanding of these connections will not only enhance our knowledge of fundamental cell biology but also provide valuable insights for drug development, particularly in areas where both protein secretion and cytoskeletal integrity are critical, such as cancer and neurodegenerative diseases.

References

Methodological & Application

Application Notes and Protocols for Brefeldin A in Intracellular Cytokine Staining

Introduction

Intracellular Cytokine Staining (ICS) followed by flow cytometry is a powerful technique used to identify and quantify cytokine-producing cells within a heterogeneous population.[1] This method allows for multiparametric analysis, correlating cytokine production with specific cell surface markers to define cellular subsets.[2] A critical step in ICS is the retention of cytokines within the cell for detection. Since cytokines are secreted proteins, their accumulation intracellularly requires the use of protein transport inhibitors.[2] Brefeldin A (BFA) is a widely used fungal metabolite that effectively blocks the secretion pathway, leading to an accumulation of cytokines in the endoplasmic reticulum, thereby enhancing the signal for flow cytometric detection.[1][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Brefeldin A for intracellular cytokine staining.

Mechanism of Action of Brefeldin A

Brefeldin A disrupts the secretory pathway by inhibiting protein transport from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[3][4] Specifically, BFA targets and inhibits the guanine nucleotide exchange factor GBF1.[5] This action prevents the recruitment of COPI coat proteins, which are essential for the formation of transport vesicles that move cargo from the Golgi back to the ER (retrograde transport) and between Golgi cisternae.[5] The inhibition of vesicle formation leads to a "collapse" of the cis/medial Golgi compartments into the ER, effectively blocking the anterograde transport of newly synthesized proteins, including cytokines, to the cell surface.[5][6] This blockade results in the accumulation of cytokines within the ER, making them detectable by intracellular antibody staining.[3]

Application Notes

Selecting a Protein Transport Inhibitor: Brefeldin A vs. Monensin

Brefeldin A and Monensin are the most common inhibitors used in ICS, but they have distinct mechanisms and effects.[4] BFA blocks transport between the ER and Golgi, while Monensin, an ionophore, disrupts the function of the trans-Golgi.[4]

| Feature | Brefeldin A (BFA) | Monensin |

| Mechanism | Inhibits ER-to-Golgi transport.[4] | Inhibitor of trans-Golgi function.[4] |

| Efficacy | More effective for certain cytokines like IL-4.[7] Completely blocks surface expression of the activation marker CD69.[4] | May be more effective for other specific proteins. Often used for detecting degranulation (e.g., CD107a).[8] |

| Toxicity | Generally considered less toxic than Monensin.[4][5] | Can be more cytotoxic, potentially affecting cell viability and scatter profiles.[4] |

| Combined Use | Can be used with Monensin (e.g., 5 µg/mL each) for assays combining cytokine and degranulation markers.[8][9] | Often used in combination with BFA to ensure broad inhibition.[8] |

For most standard cytokine staining, BFA is a robust choice. However, co-staining for degranulation markers like CD107 or specific cytokines may benefit from the use of Monensin or a combination of both inhibitors.[8][9]

Optimization of Experimental Parameters

The success of ICS heavily relies on the optimization of several key parameters.

-

BFA Concentration : The optimal concentration of BFA typically ranges from 1 to 10 µg/mL.[10][11] A starting concentration of 5-10 µg/mL is recommended, but this should be titrated for your specific cell type and experimental conditions to ensure maximal cytokine retention with minimal cytotoxicity.[9][12]

-

Incubation Time : Prolonged exposure to BFA is toxic to cells.[5][12] BFA should only be present during the final phase of cell stimulation. For short-term stimulations (e.g., 4-6 hours with PMA/Ionomycin), BFA can be added for the last 2-4 hours.[8] For longer, antigen-specific stimulations (6-16 hours), BFA is typically added for the final 4-6 hours.[2][10] For certain cytokines like IL-10, longer incubation times of 12-24 hours may be necessary for optimal detection.[8][9]

-

Cell Stimulation : The choice of stimulus is critical for inducing cytokine production.

-

PMA and Ionomycin : A potent, receptor-independent stimulation cocktail that provides a strong positive control.[1][11]

-

Antigen-Specific Peptides : Used to identify and analyze cytokine production in antigen-specific T cells.[2]

-

Antibodies : Anti-CD3/CD28 antibodies can be used to stimulate T cells via the T-cell receptor complex.[8]

-

Cytotoxicity and Cell Viability

BFA induces ER stress, which can lead to apoptosis if cells are exposed for too long.[5][13] It is crucial to limit the incubation time as determined during optimization (typically ≤ 6 hours).[12] Always include a viability dye in your staining panel to exclude dead cells from the analysis, as they can non-specifically bind antibodies and compromise data quality.[8]

Quantitative Data Summary